molecular formula C16H20ClNO4 B1148875 trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1212102-71-0

trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1148875
CAS RN: 1212102-71-0
M. Wt: 325.7873
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves a practical asymmetric strategy through nitrile anion cyclization, achieving high yields and enantiomeric excess. For instance, a five-step chromatography-free synthesis of a similar compound, (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, from 2-chloro-1-(2,4-difluorophenyl)-ethanone, has been reported with a 71% overall yield. This process includes catalytic asymmetric reduction, t-butylamine displacement, and conjugate addition of amine to acrylonitrile (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through spectroscopic methods and X-ray diffraction, revealing specific conformational features. For example, "Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate" was characterized, showing a pyrrolidine ring in an envelope conformation (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity includes various transformations, such as cyclization, epimerization, and saponification, leading to high purity and stereochemistry control. For example, the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated control over cis and trans acid formations through reaction conditions adjustments (Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the compound's application in synthesis and formulation. Detailed studies involving X-ray crystallography provide insights into the crystal packing and hydrogen bonding, influencing the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the compound's behavior in synthetic pathways. Studies focusing on the reactivity of tert-butyl esters in continuous flow synthesis highlight the efficient conversion to carboxylic acids, demonstrating the compound's versatility in synthetic chemistry (Herath & Cosford, 2010).

Scientific Research Applications

Pyrrolidine in Drug Discovery

The saturated scaffold of the pyrrolidine ring, including its derivatives, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's non-planarity and sp^3-hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This review underscores the role of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in synthesizing bioactive molecules with selective target activities. By comparing physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane, insights into the influence of steric factors on biological activity are provided. The discussion extends to synthetic strategies for pyrrolidine compounds, emphasizing how stereoisomers and spatial orientation of substituents can alter drug candidates' biological profiles due to different binding modes with enantioselective proteins (Li Petri et al., 2021).

Applications in Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold-standard chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review covers the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines from 2010 to 2020. It showcases general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that feature prominently in natural products and therapeutic compounds. The methodologies discussed offer insights into the versatility of tert-butanesulfinamide in facilitating the synthesis of biologically active N-heterocycles, underscoring its significance in drug discovery and development (Philip et al., 2020).

properties

IUPAC Name

(3R,4S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJXFBYJBMDMRZ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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